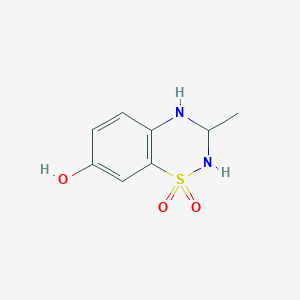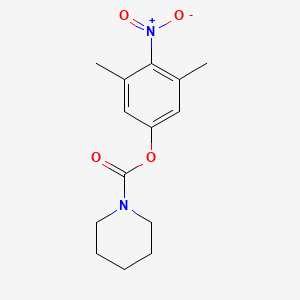
1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperidine ring, a carboxylic acid group, and a nitro-substituted xylyl ester
Vorbereitungsmethoden
The synthesis of 1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester involves several steps. One common method includes the esterification of 1-Piperidinecarboxylic acid with 4-nitro-3,5-xylyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the ester bond .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Analyse Chemischer Reaktionen
1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino-substituted derivatives and hydrolyzed carboxylic acids .
Wissenschaftliche Forschungsanwendungen
1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring can also interact with specific receptors, modulating their activity and influencing cellular pathways .
Vergleich Mit ähnlichen Verbindungen
1-Piperidinecarboxylic acid, 4-nitro-3,5-xylyl ester can be compared with other similar compounds, such as:
1-Piperidinecarboxylic acid, 4-nitro-2,6-xylyl ester: Similar structure but different substitution pattern on the xylyl ring.
1-Piperidinecarboxylic acid, 4-amino-3,5-xylyl ester: Contains an amino group instead of a nitro group, leading to different reactivity and biological activity.
1-Piperidinecarboxylic acid, 4-nitro-3,5-dimethylphenyl ester: Similar ester group but different aromatic substitution pattern.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Eigenschaften
CAS-Nummer |
63867-70-9 |
|---|---|
Molekularformel |
C14H18N2O4 |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
(3,5-dimethyl-4-nitrophenyl) piperidine-1-carboxylate |
InChI |
InChI=1S/C14H18N2O4/c1-10-8-12(9-11(2)13(10)16(18)19)20-14(17)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
LFBFQFBQSDLVKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)OC(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969765.png)
![5-[4-(Hydroxymethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13969767.png)
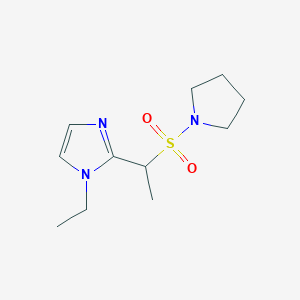
![2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13969781.png)

![2-Azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B13969795.png)
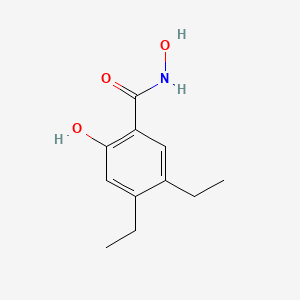
![ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B13969800.png)
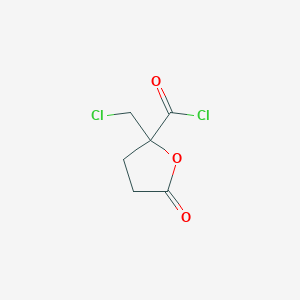
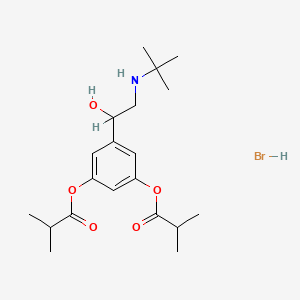

![5-[1-(Acetyloxy)-2-propyn-1-yl]-2-methyl-1(2h)-isoquinolinone](/img/structure/B13969826.png)
